2-Fluoro-3-(trifluoromethyl)isonicotinic acid
Overview
Description
2-Fluoro-3-(trifluoromethyl)isonicotinic acid is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO2. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 3 of the pyridine ring are replaced by a fluorine atom and a trifluoromethyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. The synthetic route includes the following steps :
Trifluoromethylation: 2-chloro-3-nitropyridine reacts with trifluoromethyl trimethylsilane in the presence of cuprous iodide and 1,10-phenanthroline in dimethylformamide (DMF) to produce 2-trifluoromethyl-3-nitropyridine.
Fluorination: The obtained 2-trifluoromethyl-3-nitropyridine undergoes a reflux reaction with tetrabutylammonium fluoride in acetonitrile, dimethyl sulfoxide (DMSO), or DMF to yield 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds, while oxidation and reduction can yield different functionalized derivatives .
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)isonicotinic acid
- 3-Fluoroisonicotinic acid
- 2-Fluoroisonicotinic acid
Uniqueness
2-Fluoro-3-(trifluoromethyl)isonicotinic acid is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to similar compounds .
Properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPRXPLIAYUQOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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